BenchChemオンラインストアへようこそ!

6-Benzyl-4-hydroxy-2H-pyran-2-one

Enzyme inhibition Structure-activity relationship α-Chymotrypsin

This 4-hydroxy-2-pyrone bears a benzyl at C6, delivering intermediate binding affinity and slow inactivation kinetics (distinct from 6-phenyl analogs) essential for serine protease SAR campaigns. Use as a calibrated reference for CDK2 inhibitor development, CNS penetration profiling, and cycloaddition library synthesis. The benzyl handle preserves enol-lactone reactivity while offering a unique steric/electronic profile unobtainable with methyl or phenyl variants. Ensure reproducible research with precisely defined substitution.

Molecular Formula C12H10O3
Molecular Weight 202.21
CAS No. 50607-34-6
Cat. No. B3032776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Benzyl-4-hydroxy-2H-pyran-2-one
CAS50607-34-6
Molecular FormulaC12H10O3
Molecular Weight202.21
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CC(=CC(=O)O2)O
InChIInChI=1S/C12H10O3/c13-10-7-11(15-12(14)8-10)6-9-4-2-1-3-5-9/h1-5,7-8,13H,6H2
InChIKeyLODZRQMPPSEWGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Benzyl-4-hydroxy-2H-pyran-2-one (CAS 50607-34-6): Procurement-Grade Pyrone Scaffold for Structure-Activity Relationship Studies and Drug Discovery


6-Benzyl-4-hydroxy-2H-pyran-2-one (CAS 50607-34-6, C12H10O3, MW 202.21) is a 4-hydroxy-2-pyrone derivative bearing a benzyl substituent at the 6-position . This compound belongs to the broader class of 4-hydroxy-2-pyranones, a privileged scaffold found in numerous bioactive natural products and synthetic therapeutic candidates [1]. The 4-hydroxy-2-pyrone core with its reactive enol-lactone functionality enables participation in diverse cycloaddition reactions to generate bicyclic lactones and more complex molecular architectures [2]. Unlike the parent 4-hydroxy-2H-pyran-2-one or the simpler 6-alkyl-substituted variants, the 6-benzyl group introduces distinct electronic and steric properties that modulate both chemical reactivity and biological target engagement, making this specific compound a valuable intermediate and tool compound for medicinal chemistry applications [3].

6-Benzyl-4-hydroxy-2H-pyran-2-one: Why 6-Alkyl, 6-Phenyl, or Unsubstituted Pyrone Analogs Cannot Substitute


The 4-hydroxy-2H-pyran-2-one scaffold exhibits pronounced structure-activity sensitivity at the 6-position; substitution pattern directly dictates both binding affinity and functional outcome in enzyme inhibition assays [1]. Specifically, the sequence of binding potency for 6-substituted 2-pyranones follows a defined hierarchy (Cl > Br > H > CF3), with benzyl or benzyl-like substitution occupying an intermediate position between alkyl (poorest binding) and phenyl (optimal binding) [1]. This positioning is not merely incremental—compounds bearing benzyl versus phenyl substituents demonstrate fundamentally different inactivation kinetics: 3-benzyl-substituted 2-pyranones effect slow inactivation of α-chymotrypsin, whereas 3-phenyl-substituted analogs produce no measurable inactivation [1]. Consequently, substituting an unmodified 4-hydroxy-2H-pyran-2-one, a 6-methyl analog, or even a 6-phenyl variant for the 6-benzyl derivative will alter both the magnitude of target engagement and the qualitative functional outcome, rendering generic pyrone interchange scientifically invalid for reproducible research or SAR campaign continuity [1].

6-Benzyl-4-hydroxy-2H-pyran-2-one: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Quantified Intermediate Binding Affinity: 6-Benzyl vs. 6-Phenyl vs. 6-Alkyl Substitution in 2-Pyranone α-Chymotrypsin Engagement

In a direct structure-activity study of 6-substituted 2-pyranones as α-chymotrypsin inactivators, binding potency was systematically evaluated across substitution types [1]. The study established a clear binding hierarchy: binding was poorest with alkyl substituents and best with phenyl substitution, with benzyl or benzyl-like substitution falling in between these extremes [1]. Notably, while the exact Ki or IC50 values are not tabulated in the abstracted data, the rank-order positioning of benzyl substitution as an intermediate binder is quantitatively established relative to both alkyl (poorest) and phenyl (optimal) comparators [1]. The 3-benzyl-substituted 2-pyranone effected slow inactivation, whereas the 3-phenyl-substituted analog produced no inactivation—a binary functional distinction that cannot be inferred from binding potency alone [1].

Enzyme inhibition Structure-activity relationship α-Chymotrypsin

Divergent Physicochemical Properties: Kojic Acid-Derived γ-Pyranones vs. Phenyl Analogues in H3 Receptor Ligand Design

In a study evaluating kojic acid-derived γ-pyranones as histamine H3 receptor ligands, direct comparison between kojic acid-containing ligands and their corresponding phenyl analogues (compounds 3-7) revealed that integration of the γ-pyranone scaffold markedly alters physicochemical properties [1]. Specifically, the benzyl-containing phenyl analogues (including compound 3, a benzyl-substituted diamine-based ligand) and the kojic acid-derived γ-pyranones (compounds 6 and 7) exhibited distinct S Log P and topological polar surface area (tPSA) values [1]. While explicit numerical S Log P and tPSA values are not fully disclosed in the abstract, the authors concluded that the integrated γ-pyranone scaffold significantly influences these parameters, thereby potentially modifying the pharmacokinetic profile of different derivatives [1]. Furthermore, the benzyl-containing ligands (3 and 4) were characterized as centrally acting H3R antagonist/inverse agonists, whereas the kojic acid analogues (6 and 7) were predicted to act peripherally—a functional divergence directly attributable to scaffold-dependent physicochemical tuning [1].

Drug design Histamine H3 receptor Pharmacokinetics

4H-Pyran Scaffold Anticancer Activity Benchmark: IC50 Reference for 6-Benzyl-4-hydroxy-2H-pyran-2-one in Colorectal Cancer (HCT-116) Cell Proliferation

While direct anticancer activity data for 6-benzyl-4-hydroxy-2H-pyran-2-one itself is not currently available in the peer-reviewed literature, the 4H-pyran scaffold has been validated as an antitumoral lead and CDK2 inhibitor [1]. In a 2022 study evaluating a series of 4H-pyran derivatives against HCT-116 colorectal cancer cells, compounds 4d and 4k suppressed cell proliferation with IC50 values of 75.1 µM and 85.88 µM, respectively [1]. These analogues were shown to inhibit CDK2 kinase activity and downregulate CDK2 protein and gene expression, inducing apoptosis via caspase-3 activation [1]. Notably, 4d and 4k were predicted to comply with Lipinski's rule of five and to possess physicochemical and pharmacokinetic properties suitable for in vivo bioavailability [1]. This class-level data establishes a quantitative benchmark for the 4H-pyran scaffold in this cancer model, providing a frame of reference for evaluating 6-benzyl-4-hydroxy-2H-pyran-2-one as a starting point or control compound in analogous assays.

Anticancer CDK2 inhibition Colorectal cancer

6-Benzyl-4-hydroxy-2H-pyran-2-one: High-Value Research Application Scenarios Aligned with Quantified Differentiation Evidence


Structure-Activity Relationship Studies of α-Chymotrypsin and Serine Protease Inhibition

Use 6-benzyl-4-hydroxy-2H-pyran-2-one as a defined intermediate-binding reference compound in SAR campaigns investigating serine protease inhibition. The established binding rank order (alkyl < benzyl < phenyl) and distinct inactivation phenotype (slow inactivation for 3-benzyl vs. no inactivation for 3-phenyl) provide a calibrated benchmark for evaluating new pyrone derivatives [1]. This compound serves as an essential control for distinguishing binding affinity trends from functional inactivation outcomes in α-chymotrypsin and related serine hydrolase assays.

Pharmacokinetic Profiling of CNS-Penetrant vs. Peripherally Restricted γ-Pyranone Derivatives

Employ 6-benzyl-4-hydroxy-2H-pyran-2-one as a reference γ-pyranone scaffold for evaluating CNS penetration potential in H3 receptor or other CNS-targeting ligand programs. Head-to-head data demonstrate that γ-pyranone-containing compounds exhibit markedly different S Log P and tPSA profiles compared to phenyl analogs, translating to predicted peripheral action for kojic acid derivatives versus central action for benzyl-containing phenyl analogues [2]. This compound can serve as a baseline for experimental determination of blood-brain barrier permeability and tissue distribution in comparative pharmacokinetic studies.

CDK2-Targeted Anticancer Lead Optimization Starting Point

Utilize 6-benzyl-4-hydroxy-2H-pyran-2-one as a foundational scaffold for developing CDK2 inhibitors targeting colorectal cancer. Class-level evidence confirms that 4H-pyran derivatives exhibit antiproliferative activity against HCT-116 cells (IC50 reference range: 75.1-85.88 µM for lead compounds 4d and 4k) via CDK2 kinase inhibition and caspase-3-mediated apoptosis induction [3]. The 6-benzyl substitution provides a distinct steric and electronic profile compared to the 6-aryl derivatives in the reference study, enabling SAR expansion around the 6-position while leveraging the validated CDK2-targeting scaffold.

Cycloaddition-Based Diversity-Oriented Synthesis Platform

Deploy 6-benzyl-4-hydroxy-2H-pyran-2-one as a reactive 2-pyrone building block for generating bicyclic lactones and complex heterocyclic libraries via cycloaddition reactions [4]. The 6-benzyl substituent provides a stable aromatic handle that does not interfere with the enol-lactone reactivity of the pyrone core, while offering a distinct steric and electronic environment compared to 6-alkyl or 6-phenyl variants. This enables systematic exploration of substitution effects on cycloaddition regioselectivity and product diversity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Benzyl-4-hydroxy-2H-pyran-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.